2-(9H-fluoren-2-yl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
2-(9H-fluoren-2-yl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structural features It contains a fluorenyl group, a hexahydroisoindole core, and an epoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene.
Construction of the Hexahydroisoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-2-yl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the epoxy group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(9H-fluoren-2-yl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-2-yl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites, while the fluorenyl group may engage in π-π interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione: Lacks the epoxy group, which affects its reactivity and applications.
2-(9H-fluoren-2-yl)hexahydro-1H-4,7-epoxyisoindole: Similar structure but without the dione functionality.
Uniqueness
2-(9H-fluoren-2-yl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is unique due to the combination of its fluorenyl, hexahydroisoindole, and epoxy groups
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C21H17NO3/c23-20-18-16-7-8-17(25-16)19(18)21(24)22(20)13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10,16-19H,7-9H2 |
InChI Key |
HYWAXBUFGRBDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
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